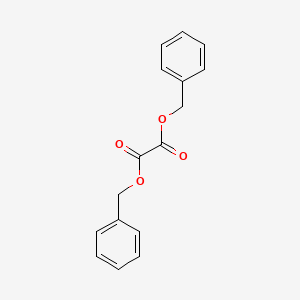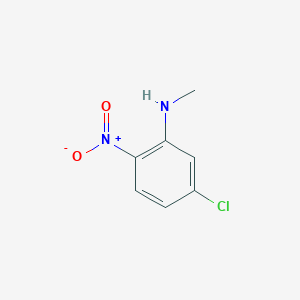
Dibenzyl oxalate
描述
Dibenzyl oxalate, also known as ethanedioic acid bis(phenylmethyl) ester, is an organic compound with the molecular formula C16H14O4. It is a diester of oxalic acid and benzyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Dibenzyl oxalate can be synthesized through the esterification of oxalic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting oxalyl chloride with benzyl alcohol. This method involves the formation of an intermediate, which is then purified to obtain the final product. The reaction is typically conducted in the presence of a solvent such as dichloromethane to enhance the reaction rate and yield .
化学反应分析
Types of Reactions: Dibenzyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and benzyl alcohol.
Reduction: this compound can be reduced to form benzyl alcohol and oxalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Hydrolysis: Oxalic acid and benzyl alcohol.
Reduction: Benzyl alcohol and oxalic acid derivatives.
Substitution: Substituted oxalate esters.
科学研究应用
Dibenzyl oxalate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a precursor in the synthesis of certain pharmaceutical agents.
Material Science: this compound is used in the preparation of polymers and other advanced materials.
Analytical Chemistry: It is employed in the analysis of low molecular weight organic acids through techniques such as liquid chromatography-mass spectrometry.
作用机制
The mechanism of action of dibenzyl oxalate involves its ability to undergo esterification and hydrolysis reactions. The ester groups in this compound can be hydrolyzed to release oxalic acid and benzyl alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the ester carbonyl carbon .
相似化合物的比较
Dimethyl oxalate: Another diester of oxalic acid, but with methyl groups instead of benzyl groups.
Diethyl oxalate: Similar to dibenzyl oxalate but with ethyl groups.
Diphenyl oxalate: Contains phenyl groups instead of benzyl groups.
Uniqueness of this compound: this compound is unique due to its benzyl ester groups, which provide distinct reactivity and properties compared to other oxalate esters. The benzyl groups enhance the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions .
属性
IUPAC Name |
dibenzyl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZXGWGQYNTGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038926 | |
| Record name | Dibenzyl oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7579-36-4 | |
| Record name | Dibenzyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7579-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzyl oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007579364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzyl oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedioic acid, 1,2-bis(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzyl oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanedioic acid, 1,2-bis(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYL OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A31Q81DDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal conditions for synthesizing dibenzyl oxalate?
A1: Research has shown that this compound can be effectively synthesized using oxalic acid and benzyl alcohol as starting materials []. The optimal conditions involve a molar ratio of 1:2.2 (oxalic acid: benzyl alcohol), 0.15g of p-toluene sulphonic acid as a catalyst, and benzene (40 mL) as the water-carrying agent. Under these conditions, a reaction time of 40 minutes can yield up to 96.2% this compound [].
Q2: How does this compound decompose in the presence of iodine?
A2: Interestingly, this compound, stable at certain temperatures, undergoes decomposition when iodine is introduced []. Unlike some other dialkyl oxalates that yield corresponding iodides, this compound forms diphenylmethane in this reaction. The mechanism behind this iodine-induced decomposition is a subject of ongoing scientific investigation [].
Q3: Can this compound be used in drug delivery systems?
A3: While the provided abstracts don't directly address this, one study highlights the use of this compound in a biomimetic nanosystem for potential pneumonia treatment []. In this system, this compound is incorporated into a nucleus-targeted nanosystem designed to deliver hypericin in response to adenosine triphosphate (ATP) and reactive oxygen species []. This suggests potential applications of this compound in targeted drug delivery, particularly for intracellular delivery.
Q4: What analytical techniques are used to characterize this compound?
A4: Several methods have been employed to characterize this compound. Melting point measurement confirms its identity []. Additionally, spectroscopic techniques such as Infrared spectroscopy (IR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the structure of the synthesized product []. These techniques provide valuable insights into the compound's properties and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















